molecular formula C15H18N4O2S B2560803 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034251-45-9

3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2560803
CAS No.: 2034251-45-9
M. Wt: 318.4
InChI Key: YWHITOQDFZVBBV-UHFFFAOYSA-N
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Description

3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a piperidine ring, a pyridazine moiety, and a thiophene group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridazine Moiety: The pyridazine group can be introduced via a nucleophilic substitution reaction using a suitable pyridazine derivative.

    Attachment of the Thiophene Group: The thiophene group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene or piperidine moieties.

    Reduction: Reduction reactions could be used to modify the pyridazine or thiophene groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or G-protein coupled receptors, among others.

Comparison with Similar Compounds

Similar Compounds

  • 3-((6-methylpyridazin-3-yl)oxy)-N-(phenyl)piperidine-1-carboxamide
  • 3-((6-methylpyridazin-3-yl)oxy)-N-(furan-2-yl)piperidine-1-carboxamide
  • 3-((6-methylpyridazin-3-yl)oxy)-N-(pyridin-2-yl)piperidine-1-carboxamide

Uniqueness

The uniqueness of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-11-6-7-13(18-17-11)21-12-4-2-8-19(10-12)15(20)16-14-5-3-9-22-14/h3,5-7,9,12H,2,4,8,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHITOQDFZVBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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